molecular formula C19H20ClN3O3 B4196170 1-(3-chloro-4-methylbenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine

1-(3-chloro-4-methylbenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine

Cat. No. B4196170
M. Wt: 373.8 g/mol
InChI Key: OOBDYIJHXAQPDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloro-4-methylbenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CNB-001 and has been studied extensively for its ability to modulate the activity of various neurotransmitters in the brain.

Mechanism of Action

The exact mechanism of action of CNB-001 is not fully understood, but it is believed to modulate the activity of various neurotransmitters in the brain. CNB-001 has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its neuroprotective and antidepressant effects. It has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down dopamine and serotonin in the brain.
Biochemical and Physiological Effects:
CNB-001 has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of various antioxidant enzymes in the brain, which may contribute to its neuroprotective effects. It has also been shown to decrease the levels of inflammatory cytokines in the brain, which may contribute to its anti-inflammatory effects. CNB-001 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

CNB-001 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical and clinical studies. However, there are also limitations to using CNB-001 in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its pharmacokinetics and pharmacodynamics. Additionally, more research is needed to determine the optimal dosage and administration route for CNB-001.

Future Directions

There are several future directions for the study of CNB-001. One potential application is in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. CNB-001 has shown promising results in animal models of these diseases, and more research is needed to determine its efficacy and safety in human patients. Another potential application is in the treatment of depression and anxiety. CNB-001 has shown antidepressant and anxiolytic effects in animal models, and more research is needed to determine its potential as a therapeutic agent for these disorders. Finally, more research is needed to elucidate the mechanism of action of CNB-001 and to determine its optimal dosage and administration route for various neurological disorders.

Scientific Research Applications

CNB-001 has been studied extensively for its potential therapeutic applications in various neurological disorders. It has been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior. CNB-001 has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.

properties

IUPAC Name

(3-chloro-4-methylphenyl)-[4-(2-methyl-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-13-3-4-15(12-17(13)20)19(24)22-9-7-21(8-10-22)18-6-5-16(23(25)26)11-14(18)2/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBDYIJHXAQPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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